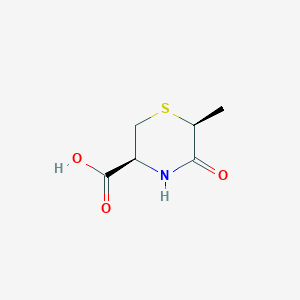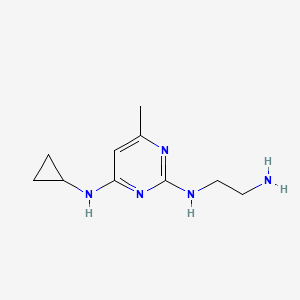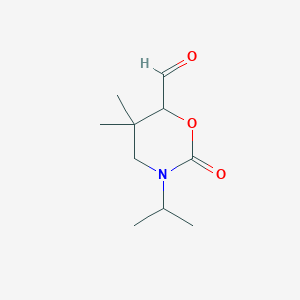
4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that features both a pyrrolidin-2-one ring and an oxadiazole ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring, which contains both nitrogen and oxygen atoms, contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes. This one-pot reaction leads to the formation of the desired compound, confirmed by IR and 1H NMR methods . Another approach includes the dehydration of hydrazines to form 1,3,4-oxadiazoles, which can then be further reacted to form the target compound .
Analyse Chemischer Reaktionen
4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be selectively synthesized via the ring contraction and deformylative functionalization of piperidine derivatives . Common reagents used in these reactions include oxidants and additives that facilitate the formation of either pyrrolidin-2-ones or 3-iodopyrroles . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. It has been studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties . In medicinal chemistry, 4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one derivatives have shown promise as enzyme inhibitors and cytotoxic agents . Additionally, the compound’s unique structure makes it a valuable scaffold for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one involves its interaction with various molecular targets and pathways. The oxadiazole ring can engage in hydrogen bonding and interact with nucleic acids, enzymes, and proteins . This interaction can inhibit the activity of specific enzymes, such as thymidylate synthase and HDAC, leading to antiproliferative effects on cancer cells . The compound’s ability to inhibit multiple targets makes it a versatile agent in drug development.
Vergleich Mit ähnlichen Verbindungen
4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one can be compared with other similar compounds, such as 1,2,4-oxadiazole derivatives and pyrrolidine-based compounds. Similar compounds include 1-[(2-aryl-5-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl]-3-(pyridine-2-yl)prop-2-en-1-ones, which also exhibit significant biological activities
Eigenschaften
Molekularformel |
C6H7N3O2 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
4-(1,3,4-oxadiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H7N3O2/c10-5-1-4(2-7-5)6-9-8-3-11-6/h3-4H,1-2H2,(H,7,10) |
InChI-Schlüssel |
GOCIVSLGYNZJLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CNC1=O)C2=NN=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-(Naphthalen-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14887807.png)
![tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14887815.png)



![6-Phenoxy-2-azaspiro[3.3]heptane](/img/structure/B14887839.png)
![8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14887846.png)
